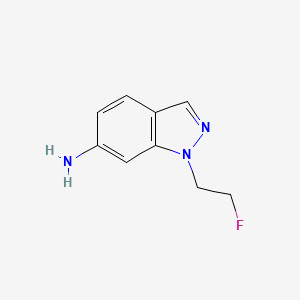

1-(2-Fluoroethyl)-1H-indazol-6-amine

CAS No.:

Cat. No.: VC17678796

Molecular Formula: C9H10FN3

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10FN3 |

|---|---|

| Molecular Weight | 179.19 g/mol |

| IUPAC Name | 1-(2-fluoroethyl)indazol-6-amine |

| Standard InChI | InChI=1S/C9H10FN3/c10-3-4-13-9-5-8(11)2-1-7(9)6-12-13/h1-2,5-6H,3-4,11H2 |

| Standard InChI Key | ASNSVBJGIBPWHP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1N)N(N=C2)CCF |

Introduction

Structural and Chemical Properties

Molecular Architecture and Stereoelectronic Features

The indazole core of 1-(2-Fluoroethyl)-1H-indazol-6-amine consists of a bicyclic system with fused benzene and pyrazole rings. The substitution pattern—a 2-fluoroethyl group at N1 and an amine at C6—imparts distinct electronic and steric properties. Quantum mechanical calculations predict that the fluorine atom’s electronegativity induces a dipole moment, polarizing the ethyl chain and potentially enhancing membrane permeability compared to non-fluorinated analogs . The amine group at C6 serves as a hydrogen bond donor, a feature critical for interactions with biological targets such as enzymes or receptors .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(2-Fluoroethyl)-1H-indazol-6-amine can be conceptualized through two key disconnections:

-

Indazole Core Formation: Cyclization of o-hydrazinobenzonitrile derivatives or via transition metal-catalyzed C–H amination .

-

N1-Alkylation: Introduction of the 2-fluoroethyl group using 1-fluoro-2-iodoethane or similar alkylating agents under basic conditions .

Reported Protocols for Analogous Compounds

A validated route to N1-alkylated indazoles involves:

-

Methylation of 6-Nitroindazole: Reaction of 6-nitroindazole with iodomethane and K₂CO₃ in DMF yields N1- and N2-methyl isomers, separable via column chromatography .

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1-methyl-1H-indazol-6-amine .

-

Fluoroethyl Introduction: Substituting iodomethane with 1-fluoro-2-iodoethane in step 1 would theoretically produce 1-(2-fluoroethyl)-1H-indazol-6-amine, though reaction optimization may be required to minimize β-elimination side products .

| Hazard | Precautionary Measures |

|---|---|

| H315 (Skin irritation) | P264 (Wash skin thoroughly) |

| H319 (Eye irritation) | P305+P351+P338 (Eye rinse) |

| H335 (Respiratory irritation) | P261 (Avoid inhalation) |

These align with precautions for 1H-indazol-6-amine .

Future Research Directions

Priority Investigations

-

Synthetic Optimization: Develop regioselective N1-fluoroethylation protocols to minimize isomer formation .

-

Target Identification: Screen against IDO1, Bcl-2, and kinase families using computational docking and high-throughput assays .

-

In Vivo Profiling: Assess pharmacokinetics and efficacy in xenograft models of colorectal or hematological cancers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume